1-(4-bromo-1H-indol-3-yl)ethanone
Overview
Description
1-(4-bromo-1H-indol-3-yl)ethanone is a compound that is structurally related to various brominated aromatic ketones, which have been the subject of several research studies due to their potential applications in medicinal chemistry and materials science. Although the specific compound is not directly studied in the provided papers, the related compounds that have been investigated offer insights into the chemical behavior and properties that could be extrapolated to 1-(4-bromo-1H-indol-3-yl)ethanone.
Synthesis Analysis
The synthesis of brominated aromatic ketones typically involves the introduction of a bromine atom into an aromatic system, which can be achieved through various methods such as halogenation with bromine reagents. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone was synthesized using Br2 as a brominating agent, achieving a yield of 64.7% with a purity of 90.2% . Similarly, 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one was prepared by refluxing with glacial acetic acid in the presence of fused ZnCl2 . These methods could potentially be adapted for the synthesis of 1-(4-bromo-1H-indol-3-yl)ethanone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using computational methods and compared with experimental data. For example, the molecular structure of a pyrazole derivative was optimized using various computational methods, and the results were in agreement with experimental infrared bands and X-ray diffraction data . The geometrical parameters obtained from these studies can provide a basis for understanding the molecular structure of 1-(4-bromo-1H-indol-3-yl)ethanone.
Chemical Reactions Analysis
The reactivity of brominated aromatic ketones can be influenced by the presence of the bromine atom, which can participate in further chemical transformations. For instance, the brominated naphthalene derivative was used as a precursor for the synthesis of more complex molecules by condensation reactions . The chemical behavior of 1-(4-bromo-1H-indol-3-yl)ethanone could be explored through similar reactions, potentially leading to the formation of new compounds with interesting biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones are often characterized by their spectroscopic data, such as NMR, and their potential applications in nonlinear optics, as indicated by the calculated first hyperpolarizability of a pyrazole derivative . The electronic properties, such as HOMO-LUMO analysis, can provide insights into the charge transfer within the molecule, which is crucial for understanding its reactivity and interaction with other molecules . The molecular electrostatic potential (MEP) analysis can also reveal the distribution of charges across the molecule, which is important for predicting sites of reactivity and molecular interactions .
Scientific Research Applications
Antibacterial and Antifungal Properties
- Antimicrobial Activity : Novel 1H-Indole derivatives, including 1-(4-bromo-1H-indol-3-yl)ethanone, exhibit significant antimicrobial activity. This includes both antibacterial and antifungal effects against various microorganisms such as Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli (Letters in Applied NanoBioScience, 2020).
Synthesis and Characterization
- Derivative Synthesis : Research has been conducted on the synthesis of novel derivatives of 1-(4-bromo-1H-indol-3-yl)ethanone, involving bromoacetylation and various spectral techniques for compound identification, showing pronounced antibacterial activities (IJNC, 2021).
- Synthesis of Novel Indole Derivatives : Studies include the synthesis of new indole derivatives with potential use in various biological activities, including anti-inflammatory and analgesic properties (Letters in Drug Design & Discovery, 2022).
Biological Evaluation
- Anti-inflammatory Agents : Certain derivatives of 1-(4-bromo-1H-indol-3-yl)ethanone have been evaluated for their anti-inflammatory activity, demonstrating promising results in animal models (Current drug discovery technologies, 2022).
- Antioxidant and Antimicrobial Agents : Synthesized derivatives have also shown significant antioxidant and antimicrobial activities, compared favorably with standard drugs like Ascorbic acid, Ciprofloxacin, and Fluconazole (Beni-Suef University Journal of Basic and Applied Sciences, 2016).
Pharmaceutical Research
- NMDA Receptor Ligands : Compounds synthesized from 1-(4-bromo-1H-indol-3-yl)ethanone have been investigated as ligands for N-methyl-D-aspartate receptors, displaying potential neuroprotective effects (Bioorganic & medicinal chemistry, 2014).
Safety And Hazards
properties
IUPAC Name |
1-(4-bromo-1H-indol-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZUUSYLBPQSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444413 | |
Record name | 1-(4-bromo-1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-1H-indol-3-yl)ethanone | |
CAS RN |
195874-03-4 | |
Record name | 1-(4-bromo-1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromo-1H-indol-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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